

Validating the purity and identity of synthesized TAM558 from its intermediate

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Compound of Interest

Compound Name: TAM558 intermediate-3

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Validating the Purity and Identity of Synthesized TAM558: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required to validate the purity and identity of the synthesized payload molecule TAM558 from its synthetic precursor, TAM558 Intermediate. The successful development of antibody-drug conjugates (ADCs) like OMTX705, which utilizes TAM558, is critically dependent on the stringent quality control of each component.^{[1][2][3][4]} This document outlines detailed experimental protocols, presents data in a clear, comparative format, and offers visual representations of the workflows involved.

From Intermediate to Final Product: The Crucial Conversion

The synthesis of TAM558, a complex payload molecule, involves multiple steps, with the final conversion from its immediate precursor being a critical quality control point. While the full synthetic pathway is proprietary, for the purpose of this guide, we will consider the conversion of "TAM558 Intermediate" (a representative precursor) to TAM558. This final step is crucial as incomplete reactions or side reactions can lead to impurities that may compromise the efficacy and safety of the resulting ADC.

Experimental Protocols for Validation

To ensure the synthesized TAM558 is free from its intermediate and other process-related impurities, a panel of orthogonal analytical techniques should be employed. These methods provide complementary information to build a comprehensive profile of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of small molecules by separating the main compound from any impurities.[\[5\]](#)[\[6\]](#)

Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Sample Preparation: Dissolve TAM558 and its intermediate in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the molecular weight of the target compound and identify any impurities.[\[5\]](#)[\[7\]](#)

Methodology:

- LC System: Utilize the same HPLC method as described above.
- Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive ion mode.
- Mass Range: m/z 100-2000.
- Data Analysis: Extract the ion chromatograms for the expected masses of TAM558 and its intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and stereochemistry of the synthesized compound.[\[8\]](#)

Methodology:

- Spectrometer: 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6).
- Experiments:
 - ^1H NMR (Proton NMR): To identify the number and environment of hydrogen atoms.
 - ^{13}C NMR (Carbon NMR): To identify the number and type of carbon atoms.
 - 2D NMR (e.g., COSY, HSQC): To establish connectivity between atoms.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule, providing a characteristic fingerprint that can be compared between the intermediate and the final product. [5][9]

Methodology:

- Instrument: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
- Scan Range: 4000-400 cm^{-1} .
- Data Acquisition: Collect the spectrum of both the TAM558 intermediate and the final TAM558 product.
- Analysis: Compare the spectra to identify the appearance or disappearance of key functional group peaks corresponding to the chemical transformation.

Comparative Data Summary

The following tables summarize the expected quantitative data from the analytical validation of synthesized TAM558 against its intermediate.

Table 1: HPLC Purity Analysis

Compound	Retention Time (min)	Purity (%)
TAM558 Intermediate	12.5	>98% (starting material)
Synthesized TAM558	15.2	>99%
Impurities in TAM558	Various	<0.1% each

Table 2: LC-MS Identity Confirmation

Compound	Molecular Formula	Calculated Monoisotopic Mass (Da)	Observed [M+H] ⁺ (m/z)
TAM558 Intermediate	C ₄₁ H ₆₅ N ₅ O ₇ S	771.4656	772.4729
TAM558	C ₇₉ H ₁₂₂ N ₁₄ O ₁₉ S	1602.8730	1603.8803

Table 3: Key ¹H NMR Chemical Shift Comparison (Expected)

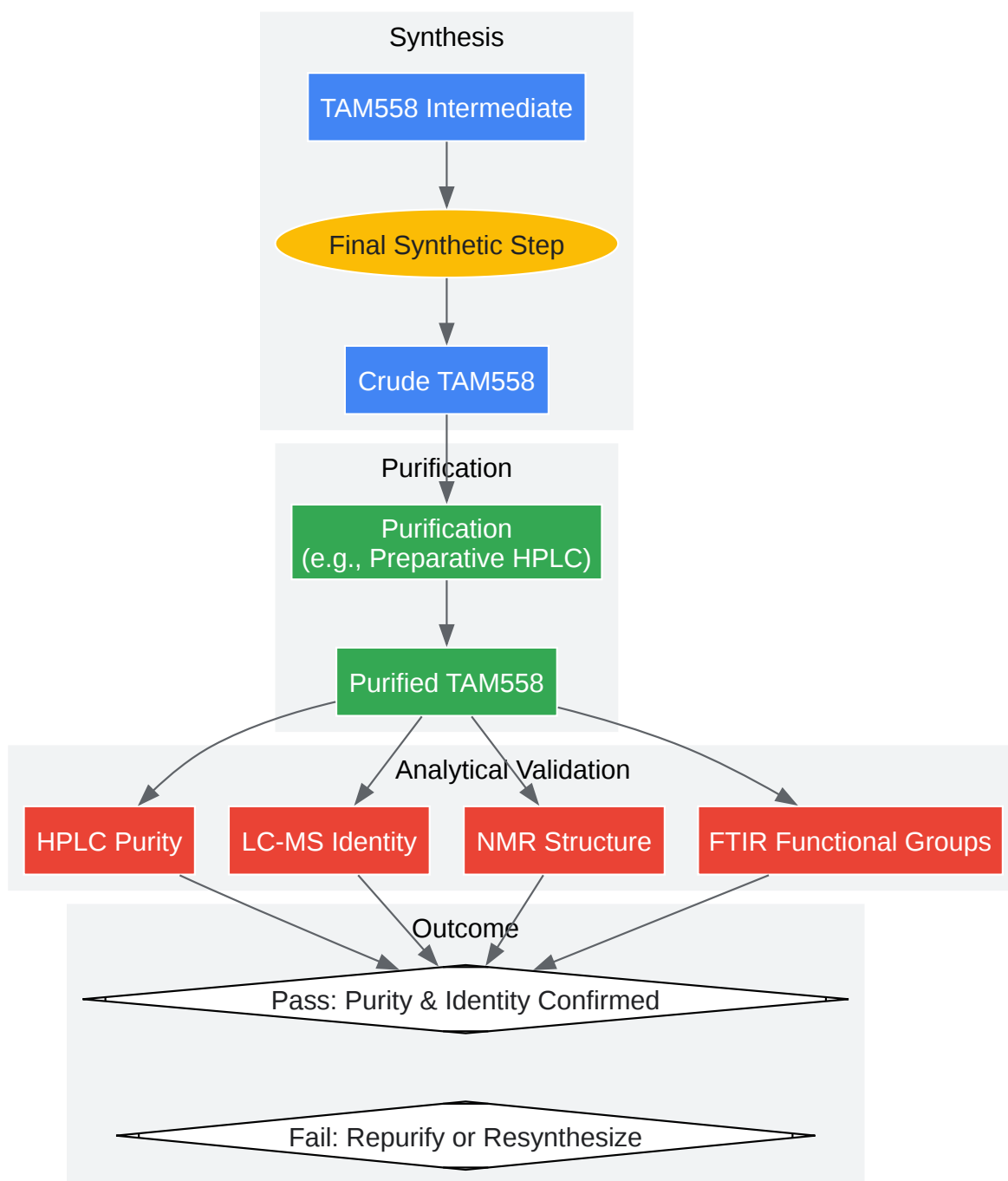
Proton Environment	TAM558 Intermediate (ppm)	TAM558 (ppm)	Rationale for Shift
Proton adjacent to reactive site	~4.2	~3.8	Change in electronic environment upon conversion
Newly formed functional group proton	N/A	~7.5	Appearance of a new peak confirming the reaction

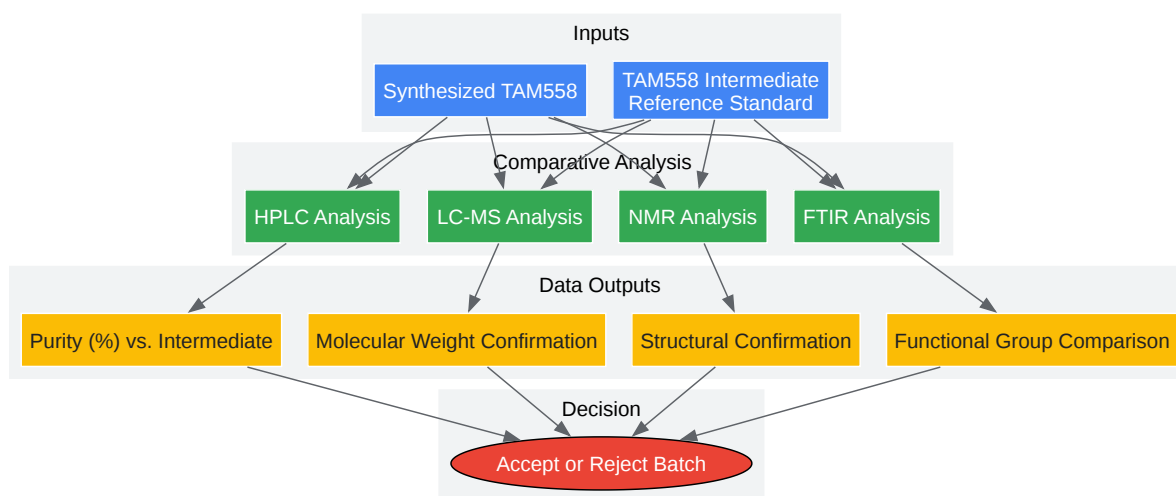
Table 4: Key FTIR Vibrational Frequency Comparison (Expected)

Functional Group	TAM558 Intermediate (cm ⁻¹)	TAM558 (cm ⁻¹)	Rationale for Change
C=O stretch (starting material)	~1710	~1710	Present in both
N-H stretch (newly formed amide)	N/A	~3300	Appearance of a new band
O-H stretch (consumed alcohol)	~3400	Absent	Disappearance of a broad band

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process.





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